N-Benzoylnorleucine
Description
N-Benzoylnorleucine is a synthetic amino acid derivative where the α-amino group of norleucine (a linear isomer of leucine) is substituted with a benzoyl group. This modification introduces significant changes in its physicochemical properties, including increased lipophilicity due to the aromatic benzoyl moiety, which enhances membrane permeability and metabolic stability compared to unmodified norleucine .
Properties
CAS No. |
34337-14-9 |
|---|---|
Molecular Formula |
C13H17NO3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
2-benzamidohexanoic acid |
InChI |
InChI=1S/C13H17NO3/c1-2-3-9-11(13(16)17)14-12(15)10-7-5-4-6-8-10/h4-8,11H,2-3,9H2,1H3,(H,14,15)(H,16,17) |
InChI Key |
NIOMUJJKCGJROX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)O)NC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
N-Acetyl-D-norleucine
- Structure : Features an acetyl group instead of benzoyl.
- Properties: Lower molecular weight (≈173 g/mol) and logP (≈-0.5) compared to N-Benzoylnorleucine (estimated molecular weight ≈235 g/mol; logP ≈1.8).
- Applications: Used in metabolic studies due to its solubility in aqueous solutions, whereas this compound’s benzoyl group likely reduces water solubility but improves lipid bilayer penetration .
Benzathine Benzylpenicillin
- Structure : Contains a dibenzylethylenediamine salt.
- Key Difference: While benzathine benzylpenicillin is an antibiotic salt, this compound’s primary utility may lie in its role as a building block for peptidomimetics or enzyme inhibitors.
N-(Benzoylglycyl)glycinamide
- Structure : Benzoyl group linked to a dipeptide backbone.
- Properties: Demonstrates enhanced stability against proteolytic cleavage compared to non-acylated peptides, a feature this compound may share due to its benzoylation .
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